molecular formula C21H19N B321981 N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine

N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine

Cat. No.: B321981
M. Wt: 285.4 g/mol
InChI Key: RDNIIPSNZFKQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine: is an organic compound that belongs to the class of imines It is characterized by the presence of a diphenylmethylidene group attached to a 3,4-dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine typically involves the condensation reaction between benzophenone and 3,4-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of probes and sensors for detecting specific biomolecules.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s imine group can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

  • N-(diphenylmethylidene)-aniline
  • N-(diphenylmethylidene)-2,4-dimethylaniline
  • N-(diphenylmethylidene)-3,5-dimethylaniline

Comparison: N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine is unique due to the presence of methyl groups at the 3 and 4 positions of the aniline ring. This structural feature can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different electronic and steric properties, leading to variations in its chemical behavior and applications.

Properties

Molecular Formula

C21H19N

Molecular Weight

285.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1,1-diphenylmethanimine

InChI

InChI=1S/C21H19N/c1-16-13-14-20(15-17(16)2)22-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3

InChI Key

RDNIIPSNZFKQMC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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